4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
4-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-25(23,17-7-3-5-14-4-1-2-6-16(14)17)21-11-9-15(12-21)24-18-8-10-19-13-20-18/h1-8,10,13,15H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRPHNJJMIOXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrimidine precursors. One common method involves the following steps:
Preparation of Pyrrolidine Precursor: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Sulfonylation: The naphthalene-1-sulfonyl group is introduced via sulfonylation of the pyrrolidine precursor using naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine: The final step involves coupling the sulfonylated pyrrolidine with a pyrimidine derivative under conditions that facilitate the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The naphthalene-1-sulfonyl group and pyrrolidin-3-yloxy moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound 1-(piperidin-4-yl)-3-(pyridin-4-ylmethyl) (CAS 2771006-58-5) serves as a relevant comparator due to shared motifs such as a pyrimidine core and sulfonamide/naphthalene substituents . Below is a detailed structural and functional comparison:
| Property | 4-{[1-(Naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine | 1-(Piperidin-4-yl)-3-(pyridin-4-ylmethyl) (CAS 2771006-58-5) |
|---|---|---|
| Core Structure | Pyrimidine with pyrrolidine-ether linkage | Pyrimidine with piperidine-pyrrolidin-3-ylamino linkage |
| Substituents | Naphthalene-1-sulfonyl group | Trifluoroethane sulfonamide + pyridin-4-ylmethyl group |
| Molecular Weight | ~375.4 g/mol (estimated) | 558.58 g/mol |
| Hydrogen Bond Acceptors | 5 (pyrimidine N, sulfonyl O, ether O) | 9 (pyrimidine N, sulfonamide O, pyridine N, etc.) |
| Lipophilicity (LogP) | Predicted higher (naphthalene sulfonyl) | Lower (polar trifluoro and pyridyl groups) |
Key Observations :
- The piperidine-based analogue (CAS 2771006-58-5) incorporates a trifluoroethyl sulfonamide group, which enhances metabolic stability compared to the naphthalene-sulfonyl group in the target compound .
Pharmacological and Biochemical Data
Limited direct studies on this compound are available. However, analogues like CAS 2771006-58-5 demonstrate ≥98% purity (HPLC) and have been investigated for kinase inhibition, particularly against CDK and JAK families . By contrast, the naphthalene-sulfonyl group in the target compound may favor interactions with ATP-binding pockets in kinases, though this requires experimental validation.
Biological Activity
4-{[1-(naphthalene-1-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound notable for its structural features, including a pyrimidine ring substituted with a naphthalene-1-sulfonyl group and a pyrrolidin-3-yloxy moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure
The compound can be represented as follows:
Synthetic Routes
The synthesis typically involves several steps:
- Preparation of Pyrrolidine Precursor : Synthesized through cyclization of appropriate amines and aldehydes.
- Sulfonylation : Introduction of the naphthalene-1-sulfonyl group via sulfonylation using naphthalene-1-sulfonyl chloride.
- Coupling with Pyrimidine : Final coupling to form the desired ether linkage under suitable conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, modulating enzyme function. The unique structural components enhance binding affinity and specificity, which is critical for its potential therapeutic applications.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.
- Anticancer Properties : Shown to inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent.
- Enzymatic Inhibition : Acts as a biochemical probe or inhibitor in enzymatic studies, particularly affecting pathways relevant to cancer and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
Comparative Analysis
When compared to structurally similar compounds, this compound shows distinct advantages:
| Compound Type | Structural Feature | Biological Activity |
|---|---|---|
| Benzene Derivative | Lacks pyrimidine ring | Generally lower binding affinity |
| Quinoline Derivative | Different electronic properties | Variable activity depending on substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
